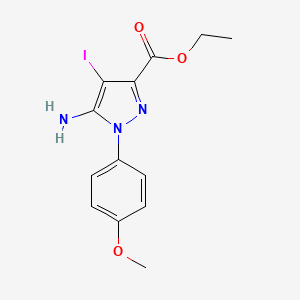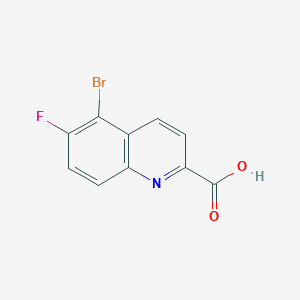![molecular formula C10H7F3N2 B7950988 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B7950988.png)
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group.
Méthodes De Préparation
The synthesis of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with trifluoromethylpyridine and cyclopropanecarbonitrile as the primary starting materials.
Reaction Conditions: The reaction conditions often involve the use of organic solvents such as ethanol, ether, and dichloromethane.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as trifluoromethylpyridine, trifluoromethylbenzene, and cyclopropanecarbonitrile share structural similarities
Uniqueness: The presence of both the trifluoromethyl group and the cyclopropane ring in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-5-15-8(7)9(6-14)3-4-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFEORSLZDDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate](/img/structure/B7950912.png)
![Ethyl 5-amino-4-chloro-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7950920.png)






![3-Chloropyrido[3,4-b]pyrazine](/img/structure/B7950970.png)




![Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7951003.png)
